Product packaging for 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide(Cat. No.:CAS No. 52055-22-8)

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B584434
CAS No.: 52055-22-8
M. Wt: 218.212
InChI Key: UBBDWJMWMJTPQZ-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide (CAS 52055-22-8) is a green-yellow solid organic compound that serves as a versatile and valuable intermediate in pharmaceutical research and chemical synthesis . Its primary research application is as a key building block in the preparation of serotonin derivatives, which are crucial for developing medications targeting a wide range of neurological and physiological conditions . The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . This specific glyoxylamide derivative allows researchers to explore structure-activity relationships and develop novel bioactive molecules. The compound has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . It is soluble in dimethyl sulfoxide and methanol, and should be stored at 2-8°C for optimal stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B584434 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide CAS No. 52055-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDWJMWMJTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660347
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52055-22-8
Record name 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 5 Methoxy 1h Indol 3 Yl 2 Oxoacetamide

Established Synthetic Pathways for the Core 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide Structure

The most common and established method for synthesizing the this compound core structure involves a two-step process starting from 5-methoxyindole (B15748). This approach utilizes a Friedel-Crafts-type acylation at the electron-rich C3 position of the indole (B1671886) ring, followed by amidation.

Reaction Sequences and Key Intermediates (e.g., Oxalyl Chloride Routes)

The classic and widely adopted synthetic pathway proceeds via an oxalyl chloride route. This method is valued for its efficiency and the high reactivity of the generated intermediate.

The general reaction sequence is as follows:

Acylation: 5-Methoxyindole is treated with oxalyl chloride in a suitable aprotic solvent, such as dry diethyl ether or dichloromethane. This electrophilic substitution reaction occurs preferentially at the C3 position of the indole nucleus to form a highly reactive acyl chloride intermediate, specifically 2-chloro-2-oxoacetyl-5-methoxy-1H-indole (also known as 5-methoxy-indole-3-glyoxyl chloride). This intermediate is often a crude product used directly in the next step without extensive purification nih.govgoogle.com.

Amidation: The resulting acyl chloride is then subjected to nucleophilic substitution with an amine. To form the parent compound, this compound, the intermediate is reacted with ammonia, often in the form of ammonium hydroxide (NH₄OH) chemicalbook.com. The crude intermediate in a solvent like tetrahydrofuran (THF) or dichloromethane is treated with the amine, leading to the formation of the final amide product nih.govchemicalbook.com.

A key intermediate in this sequence is the indol-3-yl-glyoxyl chloride. Its formation is a critical step that activates the indole core for subsequent functionalization nih.govgoogle.com. The general applicability of using oxalyl chloride to convert carboxylic acids or activated aromatic systems into their corresponding acyl chlorides for reaction with amines is a well-established synthetic strategy researchgate.net.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of indole derivatives can be highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in related syntheses involving the functionalization of indole scaffolds, Lewis acids or Brønsted acids are sometimes employed as catalysts to enhance reactivity and control regioselectivity nih.gov.

Optimization studies on similar transformations have explored various factors to maximize yield and purity. While specific detailed optimization for the title compound is not extensively published, general principles from related indole syntheses can be applied. For example, in palladium-catalyzed indole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating mdpi.com.

Table 1: Factors Influencing Yield in Indole Functionalization Reactions

Parameter Condition Observation Potential Application to Oxoacetamide Synthesis
Catalyst Lewis Acid (e.g., AlCl₃) vs. Brønsted Acid Choice of acid can determine the regioselectivity (C2 vs. C3 substitution) and reaction rate nih.gov. For the oxalyl chloride route, the reaction is typically catalyst-free, but acid scavengers like pyridine or triethylamine are used in the amidation step nih.gov.
Solvent Aprotic solvents (DCM, THF, Diethyl Ether) Solvent choice affects solubility of reactants and stability of intermediates nih.govchemicalbook.com. Dry, aprotic solvents are essential for the formation of the reactive acyl chloride intermediate nih.gov.
Temperature 0 °C to Reflux The acylation with oxalyl chloride is often performed at low temperatures (e.g., 0 °C) to control reactivity google.com. The subsequent amidation may be run at room temperature nih.govchemicalbook.com. Low-temperature control during acylation can prevent side reactions and decomposition of the starting material.

| Heating Method | Microwave vs. Conventional Oil Bath | Microwave heating can significantly shorten reaction times from hours to minutes and increase yields in palladium-catalyzed indole cyclizations mdpi.com. | While not documented for this specific reaction, microwave assistance could potentially accelerate the amidation step. |

Yields for these types of reactions can be quite high. For example, a synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide starting from the corresponding acetic acid derivative reported a yield of 88% chemicalbook.com.

Novel and Green Chemistry Approaches in Synthesis

Modern organic synthesis emphasizes the development of novel methods that offer greater efficiency, selectivity, and sustainability. Research into indole chemistry has produced new strategies that align with these goals.

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is crucial when functionalizing complex molecules like indoles, which have multiple reactive sites. The synthesis of this compound relies on the inherent nucleophilicity of the C3 position of the indole ring, which generally ensures high regioselectivity in electrophilic substitution reactions.

Recent research has focused on developing catalyst-free, one-pot methods for the chemo- and regioselective synthesis of complex, functionalized indoles under mild conditions, achieving yields of up to 81% mdpi.com. Furthermore, highly regioselective reactions of 2-indolylmethanols with enamides have been developed using AlCl₃ as a catalyst at room temperature to exclusively functionalize the C3 position, resulting in a wide range of indole hybrids in yields up to 98% nih.gov. These advanced methods highlight the ongoing effort to control reactivity and achieve precise molecular architectures in indole synthesis nih.govmdpi.com.

Sustainable Synthesis Methodologies

Green chemistry principles are increasingly being applied to heterocyclic synthesis to reduce environmental impact. Key strategies include the use of safer solvents, minimizing energy consumption, and reducing waste.

A prominent example of a sustainable methodology in indole synthesis is the use of microwave irradiation. In the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via palladium-catalyzed heterocyclization, switching from conventional oil bath heating to microwave irradiation reduced the reaction time for a key step from 12 hours to 3 hours while increasing the yield from 89% to 94% mdpi.com. Such microwave-assisted organic synthesis (MAOS) offers a powerful tool for developing more sustainable and efficient routes to indole-containing compounds.

Derivatization and Analog Synthesis Strategies

The synthetic route used to produce the core this compound structure is highly adaptable for creating a diverse range of analogs. Derivatization is most commonly achieved by replacing ammonia with various primary or secondary amines during the amidation of the (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride intermediate. This modular approach allows for the systematic modification of the amide substituent, enabling the exploration of structure-activity relationships for various applications.

This strategy has been successfully employed to synthesize a library of N-substituted 2-oxoacetamide (B1243867) derivatives. For instance, reacting the glyoxyl chloride intermediate with propan-2-amine yields the N-isopropyl derivative nih.gov, while using 4-methoxyaniline produces the N-(4-methoxyphenyl) analog nih.gov. This method's versatility is further demonstrated in the synthesis of numerous novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives with yields often exceeding 85% mdpi.com.

Table 2: Examples of N-Substituted Analogs Synthesized from Indole-3-glyoxyl Chloride Intermediates

Indole Core Amine Reactant Resulting N-Substituent Yield Reference
1-Ethyl-5-methoxy-1H-indole Propan-2-amine Isopropyl Not specified nih.gov
1-Ethyl-5-methoxy-1H-indole 4-Methoxyaniline 4-Methoxyphenyl Not specified nih.gov
2-(Adamantan-1-yl)-1H-indole Cyclopropylamine Cyclopropyl 87.0% mdpi.com
2-(Adamantan-1-yl)-1H-indole p-Toluidine p-Tolyl 86.5% mdpi.com
2-(Adamantan-1-yl)-1H-indole 2-Methoxyaniline 2-Methoxyphenyl 91.5% mdpi.com

This straightforward derivatization strategy underscores the utility of the 2-(indol-3-yl)-2-oxoacetamide scaffold as a template for building libraries of functional molecules.

Functionalization at the Indole Nitrogen (N-1) Position

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, as the N-H proton is slightly acidic and can be deprotonated to generate a nucleophilic anion. This allows for the introduction of a wide range of substituents, which can significantly impact the molecule's properties.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a frequently employed strategy. This can be achieved through various methods, including the use of alkyl halides in the presence of a base. For instance, the synthesis of 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide has been reported, demonstrating a straightforward N-alkylation with ethyl bromide. nih.gov The N-methylated analog of a related compound, N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide, is also a known derivative, further highlighting the feasibility of this modification. nih.gov

More advanced catalytic systems have been developed for the N-alkylation of indoles, offering improved control and efficiency. Nickel-catalyzed N-alkylation of indolines with alcohols has been shown to proceed via a hydrogen autotransfer mechanism. researchgate.net Furthermore, enantioselective methods, such as the intermolecular aza-Wacker-type reaction, have been developed to introduce chiral alkyl groups at the indole nitrogen with high enantioselectivity. nih.gov These methods often employ chiral ligands in combination with transition metal catalysts to control the stereochemical outcome. mdpi.comdntb.gov.ua

ReactionReagents and ConditionsProductReference
N-EthylationEthyl bromide, NaH, DMF2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide nih.gov
N-Methylation(Not specified)N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide nih.gov
Catalytic N-AlkylationAlcohols, Ni(OTf)2/dcype catalystN-alkylated indoles researchgate.net
Enantioselective N-AlkylationAlkenols, Pd catalyst, chiral ligandChiral N-alkylated indoles nih.gov

N-Arylation: While less common than N-alkylation for this specific scaffold, N-arylation of indoles is a well-established transformation in organic synthesis. Methods such as the Buchwald-Hartwig amination can be employed to form a bond between the indole nitrogen and an aryl group. These reactions typically involve a palladium or copper catalyst and a suitable ligand.

Modifications on the Indole Ring (e.g., 5-Substitutions)

The indole ring of this compound is amenable to various modifications, although the existing 5-methoxy group influences the regioselectivity of these reactions.

Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The 5-methoxy group is an activating, ortho-, para-directing group. However, in the context of the indole ring system, the C3 position is the most nucleophilic and is already occupied by the oxoacetamide moiety. Therefore, further electrophilic substitution is expected to occur at other positions, with the C2, C4, C6, and C7 positions being potential sites for reaction. The precise outcome of such reactions can be influenced by the nature of the electrophile and the reaction conditions. For 5-methoxyindoles, electrophilic substitution can occur at the C2, C4, and C6 positions. rsc.orguni-muenchen.de

Halogenation: Halogenation of the indole ring can be achieved using various reagents. For example, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide is a known compound, indicating that iodination can occur at the C2 position. drugbank.com Bromination at the 5- or 6-position of indole-3-glyoxylamides has also been reported. nih.gov

Demethylation of the 5-Methoxy Group: The methoxy (B1213986) group at the 5-position can be cleaved to yield the corresponding 5-hydroxyindole derivative. This transformation is typically achieved using strong acids or Lewis acids such as boron tribromide (BBr3). The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through etherification or esterification. The synthesis of 4-hydroxy indole derivatives has been a subject of interest, highlighting the importance of hydroxylated indoles as versatile building blocks. onlinescientificresearch.com

ModificationReagents and ConditionsProduct FeatureReference
Iodination(Not specified)2-Iodo-5-methoxyindole derivative drugbank.com
Bromination(Not specified)5- or 6-Bromoindole-3-glyoxylamide nih.gov
DemethylationBBr3 or other strong/Lewis acids5-Hydroxyindole derivativeN/A

Chemical Diversification of the Oxoacetamide Moiety

The oxoacetamide moiety presents multiple opportunities for chemical diversification, allowing for the introduction of a wide range of functional groups and the modulation of the compound's steric and electronic properties.

Amide Bond Formation: The terminal amide of the oxoacetamide group can be readily diversified by starting from the corresponding indole-3-glyoxylic acid or its activated derivatives, such as the acid chloride. Reaction with a diverse array of primary and secondary amines leads to the formation of a new amide bond, yielding a library of N-substituted this compound derivatives. This approach has been widely used in the synthesis of various indole-3-glyoxylamides. ajprd.comacs.org The synthesis of C5-tethered indolyl-3-glyoxylamide derivatives showcases the utility of this method in creating compounds with potential biological activities. nih.gov

Reduction of the Ketone: The ketone carbonyl group within the oxoacetamide moiety can be selectively reduced to a secondary alcohol. This transformation introduces a new stereocenter, and enantioselective reduction methods can be employed to control the stereochemistry of the resulting alcohol. wikipedia.orgusm.my Common reducing agents for this purpose include sodium borohydride and lithium aluminum hydride. The enzymatic reduction of ketones is also a powerful tool for obtaining optically active alcohols. nih.gov

Formation of Thioamides: The amide carbonyl can be converted to a thioamide using reagents such as Lawesson's reagent or phosphorus pentasulfide. This modification alters the electronic properties and hydrogen bonding capabilities of the moiety.

ReactionReagents and ConditionsProduct MoietyReference
Amide Bond FormationIndole-3-glyoxylyl chloride, various aminesN-substituted oxoacetamide ajprd.comacs.orgnih.gov
Ketone ReductionNaBH4, LiAlH4, or enzymatic reductionα-Hydroxyacetamide wikipedia.orgusm.mynih.gov
Thioamide FormationLawesson's reagent or P4S10ThioamideN/A

Mechanistic Elucidation of Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involved in the preparation and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Investigation of Reaction Kinetics and Catalysis

The formation of the indole-3-glyoxylamide (B122210) core often involves a Friedel-Crafts-type acylation of the indole with an activated form of oxalic acid, such as oxalyl chloride. The kinetics of such reactions are influenced by the nucleophilicity of the indole, the reactivity of the acylating agent, and the presence of a catalyst. Lewis acids are known to catalyze the Friedel-Crafts hydroxyalkylation of N-substituted glyoxylamides with indoles, and the choice of catalyst can influence the product distribution. ajprd.com For instance, the use of FeSO4 can lead to the formation of 2-hydroxy-2-(1H-indol-3-yl)-N-substituted acetamides, while FeCl3 may favor the formation of bisindole compounds. ajprd.com

In the context of N-alkylation, kinetic studies can help elucidate the reaction mechanism and the role of the catalyst. For example, in the alkylation of indoles with nitrostyrenes catalyzed by chiral-at-metal complexes, a detailed mechanistic pathway has been proposed based on NMR studies and DFT calculations. acs.org These studies can reveal the nature of the active catalytic species and the elementary steps involved in the catalytic cycle.

Understanding Stereochemical Outcomes (If Applicable)

Stereochemistry becomes a critical aspect when chiral centers are introduced into the molecule. This is particularly relevant in the context of N-alkylation with chiral electrophiles or the reduction of the ketone in the oxoacetamide moiety.

The enantioselective N-alkylation of indoles via an intermolecular aza-Wacker-type reaction has been shown to proceed with high enantioselectivity. nih.gov Isotopic labeling experiments have been used to support a syn-aminopalladation mechanism for this class of reactions. nih.gov Understanding the mechanism of stereochemical induction by the chiral catalyst is key to predicting and controlling the stereochemical outcome.

Similarly, the enantioselective reduction of the ketone can be achieved using chiral reducing agents or catalysts. wikipedia.org The stereochemical outcome is often dictated by the steric and electronic properties of the substrate and the catalyst, following models such as the Felkin-Anh model. The synthesis of optically active indole derivatives from 3-indolylmethanols has also been explored, demonstrating the importance of controlling stereochemistry in indole chemistry. sioc-journal.cn

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. These computational methods provide insights into the distribution of electrons within a molecule, its reactivity, and its spectroscopic characteristics.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital theory is fundamental to understanding the electronic behavior of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For indole (B1671886) derivatives, DFT calculations are commonly used to determine these parameters. dergipark.org.tr The analysis reveals how the electron density is distributed across the molecule. The HOMO is often localized on the electron-rich indole ring system, indicating this region as the likely site for electrophilic attack. Conversely, the LUMO may be distributed over the oxoacetamide side chain, highlighting it as a potential site for nucleophilic attack. chemrxiv.org

Charge distribution analysis, such as the Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. This information helps to identify electrophilic and nucleophilic sites and understand the molecule's electrostatic potential. In 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while adjacent carbon and hydrogen atoms would possess positive partial charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Table 1: Representative Quantum Chemical Parameters Calculated for Indole Derivatives Note: The following data is illustrative of typical values obtained for similar molecules through DFT calculations and may not represent the exact values for this compound.

ParameterTypical ValueSignificance
EHOMO (eV)-5.0 to -6.5Electron-donating ability
ELUMO (eV)-1.0 to -2.5Electron-accepting ability
Energy Gap (ΔE) (eV)~4.0Chemical reactivity and stability
Ionization Potential (I) (eV)5.0 to 6.5Energy required to remove an electron
Electron Affinity (A) (eV)1.0 to 2.5Energy released when an electron is added
Dipole Moment (Debye)3.0 to 4.0Molecular polarity

Prediction of Spectroscopic Properties from First Principles

First-principles quantum calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can determine the vibrational frequencies of a molecule in its optimized geometric state. researchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching of N-H or C=O bonds, or the bending of C-H bonds. mdpi.com For instance, calculations on a related compound, 5-methoxy-1H-indole-2-carboxylic acid, showed that a strong band observed experimentally at 1676 cm⁻¹ corresponded closely to the predicted C=O stretching vibration at 1687 cm⁻¹. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted computationally. nih.govresearchgate.net The calculations provide theoretical chemical shift values for each nucleus in the molecule, which can then be compared with experimental NMR spectra for structural verification. For example, the chemical shift of a methoxy (B1213986) group's protons in similar compounds is typically observed around 3.8 ppm in ¹H NMR spectra. mdpi.com Computational predictions can help assign peaks in complex spectra and provide a deeper understanding of the electronic environment of the atoms. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound Based on First Principles Note: These values are estimations based on calculations for analogous structures and serve as a predictive guide.

SpectroscopyFunctional GroupPredicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
FT-IRN-H Stretch (Indole)~3400-3500
FT-IRC=O Stretch (Amide & Ketone)~1650-1700
¹H NMRN-H (Indole)~8.0-8.5
¹H NMRAromatic Protons~6.8-7.5
¹H NMR-OCH₃ Protons~3.8
¹³C NMRC=O Carbons~160-185
¹³C NMRAromatic Carbons~100-155
¹³C NMR-OCH₃ Carbon~55-60

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative stabilities.

Determination of Preferred Conformations and Energy Landscapes

Conformational analysis involves systematically exploring the rotational freedom around the single bonds of a molecule to find low-energy, stable conformations. For molecules with rotatable bonds, such as the one connecting the indole ring and the oxoacetamide group in this compound, multiple conformers can exist. By calculating the potential energy as a function of specific dihedral angles (a technique known as a Potential Energy Surface scan), researchers can identify the most stable, or preferred, conformations. nih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of specific conformations is often governed by weak intramolecular interactions. These non-covalent forces, though individually weak, collectively play a significant role in dictating the molecule's preferred three-dimensional structure.

Hydrogen Bonding: Intramolecular hydrogen bonds can form between a hydrogen atom covalently bonded to an electronegative atom (like N-H or O-H) and another nearby electronegative atom. In a related indole derivative, a weak intramolecular C-H···N hydrogen bond was identified as a factor influencing its conformation. nih.gov Such interactions can create cyclic structures that lock the molecule into a more rigid shape.

π-π Stacking: This interaction occurs between aromatic rings. While often an intermolecular force that stabilizes crystal packing, intramolecular π-π stacking can occur in flexible molecules where an aromatic ring can fold back upon another part of the structure. researcher.lifemdpi.commdpi.com In this compound, this is less likely to be a dominant intramolecular force due to the linear nature of the side chain, but intermolecular π-π stacking is a key feature in the crystal structures of many indole derivatives. nih.govnih.gov For example, centroid-centroid distances between stacked indole rings in related crystal structures have been measured at approximately 3.6 to 3.7 Å. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their potential to interact with a specific biological target. alliedacademies.org

The process involves placing the ligand, this compound, into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy or docking score in kcal/mol. A more negative score typically indicates a more favorable binding interaction. walisongo.ac.id

The prediction identifies the specific interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the N-H of the indole and the C=O and amide groups) and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (like the indole ring) and hydrophobic residues of the protein.

π-π Stacking: The aromatic indole ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

For a similar indole derivative, molecular docking studies revealed strong binding to a target protein with a binding free energy of -10.77 kcal/mol, stabilized by five hydrogen bonds as well as π-π stacking and hydrophobic interactions. nih.gov Such detailed predictions of the binding mode provide a rational basis for designing more potent and selective molecules.

Table 3: Illustrative Molecular Docking Results for an Indole Derivative with a Protein Target Note: This table presents hypothetical yet representative data for a docking simulation.

ParameterValue/Description
Binding Affinity (kcal/mol)-7.0 to -11.0
Interacting Protein ResiduesASP, TYR, LYS, ASN
Hydrogen BondsCarbonyl oxygen with TYR; Amide N-H with ASP nih.gov
π-π StackingIndole ring with Tryptophan (TRP) or Phenylalanine (PHE)
Hydrophobic InteractionsIndole ring with Leucine (LEU), Valine (VAL)

Prediction of Binding Modes with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a ligand like this compound, docking simulations against various putative protein targets can reveal potential binding modes. These simulations place the flexible ligand into the binding site of a rigid or flexible receptor, scoring the different poses based on factors like intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the general approach involves preparing the 3D structure of the ligand and docking it into the crystal structures of relevant biological targets. For indole-based structures, common targets for such theoretical studies include enzymes like cyclooxygenases (COX), kinases, and receptors such as serotonin (B10506) or melatonin (B1676174) receptors, owing to the prevalence of the indole scaffold in neuroactive and anti-inflammatory compounds. A hypothetical docking study would likely show the indole ring participating in π-π stacking or hydrophobic interactions within the target's binding pocket, while the oxoacetamide moiety could act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues.

Theoretical Assessment of Ligand-Target Affinities

Following the prediction of binding modes, the next step is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and higher-affinity interaction. These energies are calculated using scoring functions within docking software or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

For this compound, a theoretical assessment would produce a ranked list of potential biological targets based on their predicted binding affinities. This data is critical for prioritizing which ligand-target complexes warrant further investigation.

Table 1: Illustrative Theoretical Binding Affinities for this compound with Hypothetical Targets (Note: The following data is illustrative of typical outputs from computational studies and is not based on published experimental results for this specific compound.)

Putative Biological TargetDocking Score (kcal/mol)Predicted Key Interactions
Cyclooxygenase-2 (COX-2)-9.0Hydrogen bond with Arg120, π-π stacking with Tyr385
Serotonin Receptor 5-HT2A-8.5Hydrogen bond with Ser242, Hydrophobic interaction with Phe340
Mitogen-activated protein kinase-7.8Hydrogen bond with Met109, van der Waals interactions

In Silico Prediction of Molecular Behavior in Biological Systems (Focus on Research Tools)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are vital for early-stage assessment of a compound's drug-like properties. These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a molecule's pharmacokinetic profile based on its structure.

Computational Prediction of Absorption and Distribution Characteristics (Theoretical)

ADME prediction software, such as SwissADME and pkCSM, can provide theoretical values for key characteristics that govern a compound's absorption and distribution. These parameters help researchers evaluate the likelihood of a compound reaching its biological target in sufficient concentrations.

Key predicted parameters for this compound would include:

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: A critical parameter for compounds targeting the central nervous system.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, which affects its free concentration.

Lipophilicity (logP): A measure of a compound's solubility in fats versus water, influencing its ability to cross cell membranes.

Table 2: Theoretical ADME Properties for this compound (Note: This data is generated from predictive models and serves as an estimation.)

ADME ParameterPredicted ValueImplication
Gastrointestinal AbsorptionHighLikely good oral bioavailability.
Blood-Brain Barrier PermeantYesPotential for activity in the central nervous system.
Lipophilicity (Consensus LogP)1.8 - 2.5Balanced solubility, favorable for absorption.
Water SolubilityModerately SolubleAdequate solubility for biological transport.
P-glycoprotein SubstrateNoLess likely to be removed from cells by efflux pumps.

Theoretical Metabolic Pathway Analysis

Predicting a compound's metabolic fate is crucial for understanding its duration of action and identifying potentially active or toxic metabolites. In silico metabolism prediction tools like BioTransformer or Meteor use rule-based systems and machine learning models to predict the sites on a molecule most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

For this compound, the most probable metabolic transformations would involve:

O-Demethylation: Removal of the methyl group from the methoxy substituent on the indole ring, a common reaction catalyzed by CYP enzymes.

Hydroxylation: Addition of a hydroxyl group to the indole ring, typically at positions 4, 6, or 7.

Amide Hydrolysis: Cleavage of the amide bond in the oxoacetamide side chain.

These predictions help in designing experiments to identify actual metabolites in in vitro or in vivo systems.

Table 3: Predicted Phase I Metabolic Reactions for this compound

Metabolic ReactionPredicted SiteResulting Metabolite Structure
O-Demethylation5-methoxy group2-(5-Hydroxy-1H-indol-3-yl)-2-oxoacetamide
Aromatic HydroxylationC6 position of indole ring2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Amide HydrolysisAcetamide C-N bond(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Mechanistic and Preclinical Focus

Elucidation of Structural Determinants for Biological Activity[7],[8],[11],

Elucidation of Structural Determinants for Biological Activity

Systematic studies on indole-3-glyoxylamide (B122210) libraries have established a well-defined SAR. nih.gov A critical determinant for the biological activity in many of these compounds is the core indole-glyoxylamide structure itself. The indole (B1671886) nitrogen (N-H) is often crucial for anchoring the molecule to its target via hydrogen bonding. nih.gov Similarly, the glyoxylamide linker, with its two carbonyl groups, provides additional hydrogen bond accepting capabilities that are vital for interaction. nih.gov

Key findings from SAR studies on related active compounds include:

Indole N-1 Position: Activity is often highest when the indole nitrogen is unsubstituted (N-H). Methylation at the N-1 position can lead to a significant decrease in potency, suggesting the N-H group acts as a critical hydrogen bond donor. acs.org

Indole C-2 Position: The C-2 position of the indole ring appears intolerant to substitution. The introduction of even a small methyl group at this position typically abolishes biological activity, indicating a strict steric requirement in the target's binding pocket. acs.org

Glyoxylamide Moiety: The amide portion of the glyoxylamide linker is crucial. Activity is generally observed when it is derived from aromatic amines (anilines). acs.org In contrast, derivatives prepared from aliphatic or benzylic amines are often inactive. acs.org

The 5-methoxy group, as present in 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, is a common feature in many biologically active natural and synthetic indoles. chim.it Methoxy (B1213986) substituents are known to enhance the electron-rich nature of the indole ring, potentially modulating its reactivity and interaction with biological targets. chim.it In some contexts, the methoxy group's position can influence allosteric inhibition and interaction with specific amino acid residues in a binding pocket. mdpi.com

Impact of Substituent Effects on Target Interaction

The influence of substituents, particularly on the amide portion of the molecule, has been a major focus of investigation. In studies on antiprion agents, the substituent on the N-phenylglyoxylamide ring dramatically influences potency. nih.gov

For instance, analysis of N-phenylglyoxylamide derivatives revealed that a hydrogen-bond acceptor at the para-position of the phenyl ring was highly advantageous. acs.org Small, electron-donating or halogen substituents at this position, such as methoxy (p-OMe) or fluoro (p-F), resulted in compounds with exceptionally high potency, with EC50 values in the low nanomolar range. acs.org Conversely, larger or different types of substituents can drastically reduce or eliminate activity.

Compound Analogue (Modification from N-phenyl parent)EC50 (µM) acs.orgInterpretation of Substituent Effect
p-Methoxy 0.011Highly potent; suggests favorable interaction of the methoxy group.
p-Fluoro 0.098Highly potent; indicates tolerance for small, electronegative groups.
Unsubstituted (Aniline) 0.32Potent, serves as a baseline for comparison.
p-Chloro 0.24Potent; similar to fluoro, showing halogen tolerance.
p-Methyl 0.81Moderately potent; slight decrease in activity compared to baseline.
p-Trifluoromethyl 1.83Less potent; electron-withdrawing group may be less favorable.
p-Cyano 4.30Reduced potency.
m-Fluoro 6.09Positional change from para to meta significantly reduces potency.
1-Methylindole (parent) 6.90N-methylation drastically reduces potency.
2-Methylindole (parent) >10C-2 methylation abolishes activity.

This table is generated based on data from related indole-3-glyoxylamide compounds to illustrate general substituent effects.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize molecular properties while retaining biological activity. cambridgemedchemconsulting.com For the indole-3-glyoxylamide scaffold, this has been explored by modifying both the core indole ring and the glyoxylamide linker. nih.govnih.gov

Studies have shown that replacing the indole scaffold with an indolizine (B1195054) ring, while structurally similar, can lead to decreased potency and metabolic stability. acs.org This highlights the privileged nature of the indole core for certain targets. In other cases, bioisosteric replacement of the indole moiety with scaffolds like 7-azaindole (B17877) or indazole has led to the successful development of potent and selective inhibitors for different targets, such as PI3Kδ. nih.govresearchgate.net

Modifications to the glyoxylamide linker itself are generally not well-tolerated, underscoring its importance as a rigid and functionally critical part of the pharmacophore. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. dergipark.org.tr For a molecule like this compound, a pharmacophore model can be hypothesized based on the known SAR of the indole-3-glyoxylamide class. nih.gov

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore model for this class of compounds would likely consist of several key features that enable optimal interaction with a biological target. nih.govresearchgate.net Based on extensive SAR studies, these features are critical for binding. acs.org

The essential pharmacophoric features can be summarized as follows:

Hydrogen Bond Donor (HBD): The N-H group of the indole ring is a crucial hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms within the glyoxylamide bridge serve as key hydrogen bond acceptors. nih.gov

Aromatic/Hydrophobic Region: The indole ring system itself provides a large, flat hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.govnih.gov

Additional Features from Amide Substituent: The terminal amide group and its substituents provide additional points for interaction, which can be tailored for specific targets. For instance, an aromatic ring on the amide can provide another hydrophobic feature, while heteroatoms can act as additional hydrogen bond acceptors or donors.

Pharmacophoric FeatureStructural Origin in this compoundPotential Interaction Type
Aromatic Ring (AR1) Indole nucleusHydrophobic & π-π stacking interactions
Hydrogen Bond Donor (HBD) Indole N-HHydrogen bonding to an acceptor on the target
Hydrogen Bond Acceptor (HBA1) Carbonyl oxygen adjacent to indole (C3-position)Hydrogen bonding to a donor on the target
Hydrogen Bond Acceptor (HBA2) Carbonyl oxygen of the acetamideHydrogen bonding to a donor on the target
Hydrogen Bond Donor (HBD2) Amide N-HHydrogen bonding to an acceptor on the target

This table represents a hypothetical pharmacophore model based on the structural features of the compound and SAR data from analogous series.

Development of Ligand-Based Virtual Screening Models

Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different core structures but the same essential features. nih.govacs.org This ligand-based virtual screening (LBVS) approach is particularly valuable when the 3D structure of the target protein is unknown. acs.org

The process typically involves:

Generating a robust pharmacophore model from a set of known active ligands. mdpi.com

Using this model to filter databases containing millions of compounds, selecting only those that match the key pharmacophoric features. nih.gov

Often, additional filters for drug-like properties (e.g., Lipinski's rule of five) are applied to refine the hit list. acs.org

The resulting hits are then acquired or synthesized for biological testing.

This strategy has been successfully applied to identify novel indole-based inhibitors for targets such as M. tuberculosis DNA gyrase, demonstrating the power of using a known active ligand's features to discover new chemical entities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are powerful tools for predicting the activity of new compounds and for understanding the key molecular descriptors that drive activity. nih.gov

For indole derivatives, numerous QSAR studies have been conducted to guide the optimization of inhibitors for various targets, including enzymes and receptors. nih.govmdpi.com For instance, 3D-QSAR studies on indolyl oxoacetamides as pancreatic lipase (B570770) inhibitors have been performed. niscair.res.innih.gov These models typically use computational descriptors representing steric, electrostatic, and hydrophobic properties to build a predictive model.

In a study on indolyl oxoacetamide analogues as pancreatic lipase inhibitors, molecular docking and QSAR analysis revealed that specific interactions, such as π-π stacking and π-cation interactions, were crucial for stabilizing the ligand in the active site. nih.gov The models showed a good correlation between the predicted and observed inhibitory activities, validating their predictive power. nih.gov Similarly, QSAR analysis of indole derivatives as monoamine oxidase (MAO) inhibitors showed that both steric and electrostatic fields contributed equally to the interaction between the inhibitors and the enzymes. nih.gov

For a series of anti-inflammatory indole-2-ones, QSAR analysis revealed that high molecular polarizability and a low partition coefficient (ALogP) were favorable for activity, providing clear guidance for future design. nih.gov Such models, once validated, can be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted potency.

Derivation of Predictive Models for Biological Responses

Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. scispace.com For the indol-3-yl-glyoxylamide scaffold, to which this compound belongs, these models are invaluable for identifying promising drug candidates. mdpi.com While specific predictive models for this compound are not readily found, the methodologies applied to similar indole derivatives provide a clear framework for how such models would be developed.

Techniques like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed. nih.gov These methods build a statistical correlation between the biological activities of a series of compounds and their 3D molecular properties, such as steric and electrostatic fields. scispace.com For instance, a study on a series of pyrimido-isoquinolin-quinone derivatives utilized CoMFA and CoMSIA to design new antibacterial agents, achieving statistically significant models with good predictive power. nih.gov

The general workflow for creating such a predictive model involves:

Data Set Selection: A series of chemically related compounds with experimentally determined biological activities is compiled.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common substructure or a pharmacophore model.

Calculation of Molecular Fields/Descriptors: CoMFA and CoMSIA calculate the steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is typically used to derive a mathematical equation linking the molecular fields to the biological activities.

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation (q²) and prediction for a test set of compounds (r²_pred).

A hypothetical data table illustrating the kind of data used in developing a QSAR model for a series of indole derivatives is presented below. It is important to note that this data is for illustrative purposes and does not represent actual experimental values for derivatives of this compound.

Table 1: Illustrative Data for a QSAR Study of Indole Derivatives

Compound Substitution (R) Experimental pIC50 Predicted pIC50 (Hypothetical Model)
1 -H 5.2 5.1
2 -Cl 5.8 5.9
3 -F 5.6 5.5
4 -CH3 5.4 5.3
5 -OCH3 6.1 6.2

This table is for illustrative purposes only.

Analysis of Molecular Descriptors and Their Correlation with Activity

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties, which can be quantified by molecular descriptors. dergipark.org.tr The analysis of these descriptors is a cornerstone of SAR and SPR studies. For indole derivatives, a range of electronic, hydrophobic, and topological descriptors are often correlated with their biological activities. dergipark.org.tr

A study on 5,8-quinolinequinone derivatives, for example, calculated various molecular descriptors using Density Functional Theory (DFT) to derive QSAR/QSPR models for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr The descriptors analyzed included molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO and LUMO), and the octanol-water partition coefficient (logP), among others. dergipark.org.tr

Key molecular descriptors and their potential influence on the activity of indole-3-glyoxylamides include:

Electronic Properties: The distribution of electron density, characterized by descriptors like dipole moment and atomic charges, can significantly impact interactions with biological targets. The presence of the methoxy group (-OCH3) at the 5-position of the indole ring in this compound, being an electron-donating group, would influence the electronic properties of the entire molecule.

Hydrophobicity: The lipophilicity of a compound, often measured by logP, is crucial for its ability to cross cell membranes and reach its target. Modifications to the core structure that alter hydrophobicity can dramatically affect biological activity.

Steric Factors: The size and shape of the molecule, described by parameters like molecular volume and surface area, determine how well it can fit into the binding site of a receptor or enzyme.

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the 2-oxoacetamide (B1243867) side chain and the indole NH group allows for specific interactions with biological macromolecules, which are often critical for binding affinity.

The correlation between these descriptors and biological activity is typically established through statistical methods like multiple linear regression (MLR). A hypothetical table showcasing such correlations for a series of indole derivatives is provided below.

Table 2: Hypothetical Correlation of Molecular Descriptors with Biological Activity

Descriptor Correlation Coefficient (r) Implication for Activity (Hypothetical)
LogP 0.75 Increased hydrophobicity is positively correlated with activity.
Dipole Moment -0.42 A lower dipole moment may be favorable for activity.
HOMO Energy 0.61 Higher HOMO energy is associated with increased activity.
Molecular Volume -0.25 Smaller molecular volume might be preferred for binding.

This table presents a hypothetical scenario for illustrative purposes.

Biological Target Identification and Mechanism of Action Studies Preclinical and in Vitro

Identification of Primary Molecular Targets and Binding Characterization

The biological activity of indole-based compounds is intrinsically linked to their ability to interact with specific molecular targets. Preclinical and in vitro studies on derivatives of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide have identified interactions with enzymes and receptors, suggesting a multifaceted mechanism of action.

Enzyme Inhibition/Activation Studies (In Vitro)

Derivatives of the core indole (B1671886) structure have been shown to exhibit inhibitory activity against various enzymes. For instance, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives demonstrated notable inhibitory effects on the α-amylase enzyme. nih.gov Although not the exact target compound, this suggests that molecules with this core structure have the potential to interact with enzyme active sites.

In the context of cancer research, certain indole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell proliferation. A study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which share the indole core, revealed potent inhibitory activity against both wild-type and mutant EGFR. nih.gov

Receptor Binding Assays and Affinity Profiling (In Vitro)

The 5-methoxyindole (B15748) moiety is a common feature in ligands for various receptors, particularly serotonin (B10506) (5-HT) and melatonin (B1676174) receptors. For example, N-(2-(2-iodo-5-methoxy-4-nitro-1H-indol-3-yl)ethyl)acetamide, a derivative, has shown high affinity for both Melatonin receptor type 1A and 1B, as well as Ribosyldihydronicotinamide dehydrogenase [quinone].

Furthermore, research into 5-substituted indolylethylamine derivatives has highlighted their agonist activity at 5-HT1D receptors. nih.gov Specifically, certain derivatives displayed a preference for the 5-HT1Dα receptor subtype over the 5-HT1Dβ subtype. nih.gov These findings underscore the potential of 5-methoxyindole containing compounds to modulate serotonergic systems.

The cannabinoid receptors (CB1 and CB2) have also been identified as targets for indole-3-glyoxylamide (B122210) derivatives. While direct data for this compound is not available, related compounds have been synthesized and evaluated as potent cannabinoid receptor ligands.

Table 1: Receptor Binding Affinity of a 2-(5-Methoxy-1H-indol-3-yl) Derivative
CompoundTargetAssayAffinity (Ki)
N-(2-(2-iodo-5-methoxy-4-nitro-1H-indol-3-yl)ethyl)acetamideMelatonin receptor type 1A (Human)Inhibition of 2-[125I]iodomelatonin binding19 nM
N-(2-(2-iodo-5-methoxy-4-nitro-1H-indol-3-yl)ethyl)acetamideMelatonin receptor type 1B (Human)Inhibition of 2-[125I]iodomelatonin binding24 nM
N-(2-(2-iodo-5-methoxy-4-nitro-1H-indol-3-yl)ethyl)acetamideRibosyldihydronicotinamide dehydrogenase [quinone] (Human)Inhibition of 2-[125I]iodomelatonin binding to Melatonin receptor 3 (MT3) of Syrian hamster brain membrane0.18 nM

Investigation of Protein Kinase Modulation (If Applicable)

The modulation of protein kinases is a critical mechanism for many therapeutic agents, particularly in oncology. While specific kinase screening data for this compound is not publicly available, the broader class of indole derivatives has been extensively studied as protein kinase inhibitors. For instance, various indole-based compounds have been investigated for their ability to inhibit kinases such as Janus Kinase 1 (JAK1) and those in the EGFR pathway. researchgate.netnih.gov The deregulation of Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) has been linked to several diseases, and inhibitors of this kinase are sought after for therapeutic development. nih.gov

Elucidation of Cellular and Molecular Pathways

Understanding the effects of a compound on cellular and molecular pathways is crucial for elucidating its mechanism of action. Studies on analogs of this compound have shed light on their impact on cell viability and the induction of programmed cell death.

Effects on Cell Proliferation and Viability in Cellular Models

Indole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. For example, a series of 5-chloro-indole-2-carboxylate derivatives showed potent antiproliferative activity against a panel of human cancer cell lines. nih.gov Similarly, 2-methoxyestradiol, a compound with a methoxy (B1213986) group that has been studied in parallel with indole derivatives, inhibited the growth of human pancreatic cancer cell lines in a dose- and time-dependent manner. nih.gov

Table 2: Antiproliferative Activity of a 5-chloro-indole-2-carboxylate Derivative (Compound 3e) against various cancer cell lines
Cell LineCancer TypeGI50 (nM)
A549Lung Carcinoma29
MCF-7Breast Adenocarcinoma32
HT-29Colon Adenocarcinoma35
Panc-1Pancreatic Carcinoma31

Induction of Apoptosis Mechanisms in Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis. Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown that these compounds can induce apoptosis in cancer cells. nih.gov This was evidenced by the activation of key apoptotic proteins.

Specifically, the most potent derivatives in one study were found to be significant activators of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov They were also observed to upregulate the pro-apoptotic protein Bax and the initiator caspase-8, while the effect on the anti-apoptotic protein Bcl-2 was also investigated. nih.gov These findings suggest that indole-based compounds can trigger the intrinsic and extrinsic apoptotic pathways.

Table 3: Effect of 5-chloro-indole Derivatives on Apoptotic Markers in Panc-1 Human Pancreatic Cancer Cell Line
CompoundCaspase-3 Level (pg/mL)Caspase-8 Level (ng/mL)
Control (untreated)--
Compound 5f560.2 ± 5.02.10
Compound 5g542.5 ± 5.01.97
Staurosporine (reference)503.2 ± 4.01.75

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological activities of the chemical compound This compound that would be required to populate the requested article outline.

The specified sections and subsections—including "Modulation of Gene Expression and Protein Regulation," "Phenotypic Screening and Mechanism Deconvolution," "High-Throughput Screening Approaches for Activity Discovery," and "Integration of Omics Data for Mechanistic Insights"—require detailed preclinical data that does not appear to be published in the public domain for this exact compound.

While this specific molecule is a known chemical entity, often used as a synthetic intermediate for creating more complex molecules nih.govnih.govbldpharm.com, detailed studies on its own biological mechanism of action, gene regulation effects, and high-throughput screening results are not available.

Information on the Broader Indole-3-Glyoxylamide Class

The core structure of the requested compound, known as an indole-3-glyoxylamide or indol-3-yl-oxoacetamide , is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This class of compounds has been the subject of extensive research, leading to the discovery of derivatives with a wide range of biological activities.

General Biological Activities of Indole-3-Glyoxylamide Derivatives:

Anticancer Activity: The most prominent activity reported for this class is the inhibition of tubulin polymerization. nih.govacs.orgajprd.com By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. One notable example, Indibulin, is an orally bioavailable derivative that has been investigated for its antitumor effects. nih.govajprd.com

Cannabinoid Receptor Modulation: Certain complex N-substituted indole-3-glyoxylamides have been synthesized and identified as potent and selective ligands for the cannabinoid receptor type 2 (CB2), which is a target for treating neuroinflammatory and neurodegenerative diseases. mdpi.comnih.gov

General Bioactivities: The indole nucleus itself is a core component of many biologically active molecules, and its derivatives have been explored for anti-inflammatory, antiviral, and anti-tubercular properties. nih.gov

Although this information exists for the broader class and for specific, often more complex, analogues, it cannot be directly and accurately attributed to This compound itself without dedicated studies on this particular compound. Constructing the requested article would therefore not be possible without speculating or misattributing data from other related molecules, which would be scientifically inaccurate.

Should you wish to proceed with an article on the general class of indole-3-glyoxylamides or a review of a well-documented analogue, please provide revised instructions.

Preclinical Pharmacological Investigations in Vitro and Mechanistic Animal Models

In Vitro Efficacy and Potency Determination in Defined Biological Systems

Concentration-Response Relationships in Cellular and Enzyme Assays

No studies detailing the concentration-response relationships of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide in either cellular or enzyme-based assays were identified. Consequently, key potency parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for this specific compound are not available in the public domain.

Interactive Data Table: Potency in Cellular and Enzyme Assays

Assay TypeTargetSpeciesPotency (e.g., IC50, EC50)Source
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Selectivity Profiling Against Off-Targets

There is no available data from selectivity profiling studies for this compound. Research on the binding affinity of this compound against a panel of common off-targets (e.g., other receptors, enzymes, ion channels) has not been published, preventing an assessment of its selectivity.

Pharmacological Effects in Relevant Preclinical Models (Focused on Mechanisms)

Assessment of Anti-Inflammatory Mechanisms in Cell-Based Models

No published studies were found that investigated the anti-inflammatory mechanisms of this compound in cell-based models. Research examining its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX), has not been reported.

Investigation of Antimicrobial Mechanisms in Bacterial/Fungal Cultures

There is a lack of published research on the antimicrobial properties of this compound. Studies to determine its minimum inhibitory concentration (MIC) against various bacterial or fungal strains, or to investigate its mechanism of antimicrobial action (e.g., cell wall disruption, inhibition of nucleic acid synthesis), are not present in the scientific literature. While some indole (B1671886) derivatives have been investigated for antimicrobial properties, this specific compound has not.

Interactive Data Table: Antimicrobial Activity

OrganismStrainMIC (µg/mL)Mechanism of ActionSource
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Evaluation of Neurobiological Effects in In Vitro and Animal Models (e.g., Serotonin (B10506) Modulation)

Specific neurobiological studies, including in vitro receptor binding assays or in vivo animal models to assess effects on the central nervous system, such as serotonin modulation, have not been published for this compound. The broader class of indole alkaloids and tryptamines is known to interact with serotonergic receptors, but data specific to this compound is unavailable. nih.govnih.gov

Biomarker Identification and Validation in Preclinical Research

The identification and validation of biomarkers are critical steps in the preclinical development of novel therapeutic agents. For the compound this compound, a member of the indole-3-glyoxylamide (B122210) class of molecules, preclinical investigations would hypothetically focus on elucidating its mechanism of action and identifying molecular markers that correlate with its biological response. The indole-3-glyoxylamide scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a range of pharmacological activities, including potential anticancer and neuroprotective effects.

Discovery of Molecular Markers for Biological Response

In a preclinical setting, the initial discovery of molecular markers for the biological response to this compound would likely be conducted using in vitro models, such as cell cultures. Assuming a potential anticancer activity, based on the known properties of similar indole-3-glyoxylamide compounds, these studies would aim to identify changes in the expression or activity of proteins and genes in cancer cells following treatment with the compound.

For instance, if the compound is hypothesized to induce apoptosis (programmed cell death) in cancer cells, researchers would look for molecular markers associated with this pathway. Techniques such as Western blotting, polymerase chain reaction (PCR), and mass spectrometry-based proteomics would be employed to detect these changes.

Key Molecular Markers Investigated in Response to a Hypothesized Anticancer Activity:

Marker CategorySpecific BiomarkersMethod of DetectionAnticipated Change
ApoptosisCleaved Caspase-3, Cleaved PARPWestern BlotIncrease
Cell Cyclep21, Cyclin D1Western Blot, RT-PCRIncrease in p21, Decrease in Cyclin D1
ProliferationKi-67ImmunohistochemistryDecrease
DNA DamageγH2AXImmunofluorescenceIncrease

These in vitro studies are foundational for generating hypotheses about the compound's mechanism of action and for identifying candidate biomarkers that can be further validated in more complex biological systems.

Validation of Biomarkers in Relevant Animal Tissues

Following the identification of candidate molecular markers in vitro, the next crucial step is their validation in relevant animal tissues. This process is essential to confirm that the observed cellular responses translate to a whole-organism setting. Mechanistic animal models, such as xenograft models in mice where human cancer cells are implanted, would be utilized to evaluate the in vivo efficacy of this compound and to validate the previously identified biomarkers.

In these models, tumor-bearing animals would be treated with the compound, and tumor tissues would be collected at various time points. These tissues would then be analyzed to assess the expression and localization of the candidate biomarkers.

Validation of Hypothesized Anticancer Biomarkers in Xenograft Tumor Tissues:

BiomarkerAnalytical MethodExpected Observation in Treated Tumors
Cleaved Caspase-3Immunohistochemistry (IHC)Increased staining intensity, indicating apoptosis.
Ki-67Immunohistochemistry (IHC)Decreased percentage of positively stained cells, indicating reduced proliferation.
γH2AXImmunohistochemistry (IHC)Increased number of positive foci, indicating DNA damage.
p21Western Blot, IHCUpregulation of protein expression, indicating cell cycle arrest.

The consistent modulation of these biomarkers in animal tissues, in correlation with the therapeutic response (e.g., tumor growth inhibition), would provide strong evidence for their validity as indicators of the biological activity of this compound. This validation is a critical prerequisite for the potential use of these biomarkers in future clinical studies to monitor treatment response and patient stratification.

Advanced Analytical Methodologies for Research on 2 5 Methoxy 1h Indol 3 Yl 2 Oxoacetamide

Crystallographic Techniques for Solid-State Structural Elucidation

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information provides a definitive understanding of molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, from which atomic coordinates, bond lengths, and bond angles are precisely calculated.

While specific SCXRD data for 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is not prominently available, analysis of closely related N-substituted derivatives demonstrates the power of this technique. For instance, studies on compounds like 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide and 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide provide a blueprint for what to expect. nih.govnih.govnih.gov These analyses confirm the core indole-glyoxylamide structure and reveal the specific conformation adopted in the crystalline state. nih.gov The technique definitively establishes the molecular geometry, including the planarity of the indole (B1671886) ring and the torsion angles of the flexible oxoacetamide side chain. For chiral compounds, SCXRD can determine the absolute configuration, which is crucial for structure-activity relationship studies.

Table 1: Representative Crystallographic Data for N-Substituted this compound Derivatives This table presents data from closely related analogs to illustrate the type of information obtained from SCXRD analysis.

Parameter2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide nih.govnih.gov2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide nih.goviucr.org
Formula C₁₆H₂₀N₂O₃C₂₀H₂₀N₂O₄
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁
a (Å) 11.593 (3)8.3622 (17)
b (Å) 9.182 (2)35.073 (7)
c (Å) 27.796 (6)12.280 (3)
β (˚) 90105.40 (3)
Volume (ų) 2958.8 (11)3472.1 (14)
Temperature (K) 113153

Data sourced from crystallographic information files.

The packing of molecules within a crystal lattice is directed by a network of intermolecular interactions. SCXRD data is essential for analyzing these forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. In the crystal structures of derivatives of this compound, the amide N-H group and carbonyl oxygens are primary participants in hydrogen bonding. nih.govnih.gov

Advanced Spectroscopic Characterization for Complex Analysis

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about chemical structure, conformation, and dynamics in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. High-resolution NMR provides data on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. thieme-connect.de The chemical shift of each nucleus gives information about its local electronic environment, while through-bond J-couplings reveal the connectivity of atoms. thieme-connect.de

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the indole N-H proton, the aromatic protons on the indole ring, the methoxy (B1213986) group protons, and the amide N-H₂ protons. Two-dimensional NMR experiments are particularly informative. A COSY (Correlation Spectroscopy) experiment would establish the ¹H-¹H coupling network within the indole ring, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum. thieme-connect.de The presence of multiple sets of signals in the NMR spectrum can indicate the existence of conformational isomers in solution, such as different rotational states (rotamers) around the C-C bond connecting the indole ring and the oxoacetamide group. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS) is an essential technique in metabolic studies, offering high sensitivity and the ability to determine the elemental composition of a compound from its highly accurate mass measurement. researchgate.netnih.gov When studying the metabolism of this compound in a research context, such as in vitro incubation with liver microsomes, HRMS is used to detect and identify potential metabolites. researchgate.net

The process involves comparing the HRMS data of control samples with treated samples to find new mass signals corresponding to metabolites. The accurate mass of a putative metabolite allows for the generation of a likely elemental composition. thermofisher.com For example, a common Phase I metabolic reaction is hydroxylation, which would increase the mass of the parent molecule by the mass of one oxygen atom (15.9949 Da). Another possibility is O-demethylation of the methoxy group, which would decrease the mass by that of a CH₂ group (14.0157 Da).

Further structural information is obtained using tandem mass spectrometry (MS/MS), where the metabolite ion is isolated, fragmented, and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides clues about the molecule's structure and the site of metabolic modification.

Table 2: Predicted Masses of this compound and Potential Metabolites

CompoundFormulaMonoisotopic Mass (Da)Predicted Metabolic Reaction
Parent Compound C₁₁H₁₀N₂O₃218.0691-
Hydroxylated Metabolite C₁₁H₁₀N₂O₄234.0641Hydroxylation
O-Demethylated Metabolite C₁₀H₈N₂O₃204.0535O-Demethylation

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a small molecule interacts with its biological target (typically a protein or nucleic acid) is a cornerstone of chemical biology and drug discovery research. Biophysical techniques provide quantitative data on these binding events. mdpi.comnih.gov

Several complementary methods can be employed to study the interaction of this compound with a target protein. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments can track changes in the protein's NMR spectrum upon the addition of the ligand. mdpi.com Perturbations in the chemical shifts of specific amino acid residues can identify the binding site on the protein. Ligand-observed NMR methods can also confirm binding and provide information on the bound conformation of the small molecule. nih.gov

X-ray Crystallography: If the ligand-protein complex can be crystallized, SCXRD can provide an atomic-resolution picture of the binding interaction. mdpi.com This reveals the precise orientation of the ligand in the binding pocket and identifies the specific amino acid residues involved in the interaction, offering invaluable information for structure-based design.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mdpi.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This data is crucial for understanding the driving forces behind the molecular recognition process.

Each of these techniques offers a different but complementary perspective on the ligand-target interaction, and they are often used in combination to build a comprehensive model of the binding event. researchgate.net

Emerging Research Applications and Future Directions

Development of Chemical Probes and Tools for Biological Research

While specific studies on the use of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide as a chemical probe are not extensively documented, the indole-3-glyoxylamide (B122210) scaffold is a promising candidate for such applications. Chemical probes are essential tools for dissecting complex biological pathways. The synthesis of various indole-3-glyoxylamide derivatives has been reported, highlighting the chemical tractability of this scaffold. nih.govmdpi.com For instance, the synthesis of N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide involved a two-step process starting from 5-methoxy-indole and oxalyl chloride. nih.gov

The structural versatility of indole-3-glyoxylamides allows for the introduction of reporter groups, such as fluorescent tags or biotin, which would enable the visualization and tracking of their interactions with biological targets. A study on indol-3-yl-oxoacetamides as cannabinoid receptor type 2 (CB2) ligands demonstrated that modifications to the indole (B1671886) ring and the amide substituent can yield potent and selective ligands. mdpi.comjohnshopkins.eduresearchgate.net This adaptability is a key feature for designing chemical probes to investigate the function and distribution of specific receptors or enzymes.

Exploration of Targeted Delivery Systems in Research Models

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic side effects. For indole derivatives, targeted delivery strategies are being explored to harness their therapeutic potential more effectively. One study demonstrated that the site-specific delivery of an indole derivative, indole-3-aldehyde, using dry powder inhalation for the lungs and enteric microparticles for the gut, could effectively mitigate inflammation in a mouse model of cystic fibrosis. nih.gov This approach highlights the potential for developing targeted delivery systems for other indole compounds, including this compound.

Furthermore, niosomes, which are non-ionic surfactant-based vesicles, have been investigated as a drug delivery system for plant-isolated indole derivatives in the context of cancer treatment. jchr.org Such nanoparticle-based systems could potentially be adapted for the targeted delivery of synthetic indole-oxoacetamides to tumor tissues, improving their therapeutic index.

Unexplored Biological Targets and Therapeutic Hypotheses (Based on Preclinical Data)

The indole-3-glyoxylamide scaffold has been associated with a diverse range of biological activities, suggesting a multitude of potential therapeutic applications. mdpi.comnih.gov While preclinical data specifically for this compound is limited in publicly available literature, research on analogous compounds provides a basis for formulating therapeutic hypotheses.

Indole derivatives have been investigated for their potential as:

Anticancer agents: Many indole-based compounds have shown promise in oncology. nih.govresearchgate.net The indole-3-glyoxylamide, indibulin, acts as a microtubule destabilizing agent and has demonstrated activity against various cancer cell lines. ajprd.comajprd.com Research on other indole-glyoxylamides has shown anti-proliferative activity against multidrug-resistant cancer cell lines. nih.gov This suggests that this compound could be explored for its potential cytotoxic effects in cancer cells.

Antiparasitic agents: The indole nucleus is considered a privileged scaffold for developing drugs against neglected tropical diseases such as malaria, trypanosomiasis, and leishmaniasis. nih.govmdpi.com The emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents, and indole derivatives represent a promising avenue of research. nih.govmdpi.com

Neuroprotective agents: A study on synthetic marine natural product-inspired brominated indole-3-glyoxylamides revealed their binding affinity to the Parkinson's disease-associated amyloid protein alpha-synuclein. nih.gov This finding points towards the potential of this class of compounds in the context of neurodegenerative diseases.

Enzyme inhibitors: A series of indolyl oxoacetamide analogues were designed and evaluated as pancreatic lipase (B570770) inhibitors, with some compounds showing potential comparable to the natural product lead. rsc.org

These findings in related compounds suggest that this compound warrants investigation against a range of biological targets to uncover its therapeutic potential.

Challenges and Opportunities in Indole-Oxoacetamide Research

Despite the therapeutic promise of the indole-oxoacetamide scaffold, several challenges need to be addressed in the research and development of these compounds. A significant hurdle is overcoming issues related to pharmacokinetics, such as poor solubility and metabolic instability, which can limit oral bioavailability. acs.org For instance, some indole-3-glyoxylamide tubulin polymerization inhibitors showed high metabolic instability. acs.org

Another challenge lies in achieving target selectivity to minimize off-target effects and improve the therapeutic window. acs.org The development of drug resistance is also a major concern in areas like oncology and infectious diseases, necessitating the design of novel compounds that can circumvent these resistance mechanisms. nih.govnih.gov

However, these challenges also present opportunities. The synthetic tractability of the indole-oxoacetamide scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org The exploration of novel substitution patterns on both the indole ring and the amide portion can lead to the discovery of compounds with improved therapeutic profiles. mdpi.com Furthermore, the broad biological activity of indole derivatives opens up opportunities for drug repurposing and the discovery of new therapeutic applications for existing compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

For a compound like this compound and its analogues, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel indole-oxoacetamide derivatives based on their chemical structures. nih.gov

Virtual Screening: AI can be used to virtually screen large libraries of virtual or existing compounds against specific biological targets to identify potential hits.

De Novo Drug Design: Generative AI models can design entirely new indole-oxoacetamide structures with desired properties, expanding the chemical space for drug discovery.

Q & A

Q. What are the standard synthetic routes for 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. Key steps include coupling of the methoxy-indole moiety with oxoacetamide groups using carbodiimides or other coupling agents. Optimal yields (>70%) are achieved under controlled conditions: anhydrous solvents (e.g., dimethylformamide or ethanol), temperatures between 60–80°C, and reaction times of 12–24 hours. Precise pH control and stoichiometric ratios of reagents minimize by-products .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the methoxy group (δ ~3.8 ppm) and oxoacetamide carbonyl signals (δ ~170 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation. High-resolution X-ray crystallography, as demonstrated for the structurally related N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, resolves stereoelectronic properties and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous indole derivatives exhibit anti-cancer, anti-inflammatory, and neuroprotective activities. For example, N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide shows inhibitory effects on kinase pathways implicated in cancer proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictory results in the compound’s bioactivity across different assay systems?

Contradictions often arise from assay-specific variables (e.g., cell line selectivity, concentration thresholds). A systematic approach includes:

  • Dose-response profiling to identify IC₅₀ variability.
  • Target validation using siRNA or CRISPR knockout models to confirm mechanism-of-action.
  • Comparative metabolomics to assess compound stability in different biological matrices .

Q. What strategies are effective in improving the metabolic stability of derivatives of this compound?

Metabolic stability can be enhanced via:

  • Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the indole C-6 position reduces oxidative degradation.
  • Prodrug approaches : Masking the oxoacetamide group with ester linkages improves plasma half-life.
  • In silico modeling : Predictive ADME tools (e.g., SwissADME) guide rational design by identifying metabolic hot spots .

Q. How does the crystal structure of N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide inform its molecular interactions?

X-ray crystallography reveals a planar indole core with a dihedral angle of 8.2° between the indole and oxoacetamide moieties. The methoxy group participates in intermolecular hydrogen bonds (O–H···N, 2.89 Å), stabilizing crystal packing. This geometry suggests potential for π-π stacking interactions with aromatic residues in target proteins, such as kinase ATP-binding pockets .

Q. What computational methods are suitable for predicting binding affinity with neurological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are effective for studying interactions with serotonin receptors or monoamine oxidases. Pharmacophore modeling aligns the oxoacetamide’s carbonyl group with catalytic lysine residues in these targets. QSAR models incorporating indole substituent electronegativity and lipophilicity parameters (ClogP) predict blood-brain barrier permeability .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar indole derivatives?

Yield variability often stems from solvent purity, trace moisture, or catalyst lot differences. Reproducibility protocols recommend:

  • Strict anhydrous conditions : Use of molecular sieves or glovebox techniques.
  • Catalyst screening : Testing Pd(PPh₃)₄ vs. CuI for coupling efficiency.
  • By-product analysis : LC-MS monitoring of reaction intermediates to identify side pathways .

Structural and Functional Insights

Q. What role does the methoxy group play in modulating biological activity?

The 5-methoxy substituent enhances lipid solubility, improving membrane permeability. It also sterically shields the indole N-H, reducing metabolic deactivation by cytochrome P450 enzymes. Substitution at this position correlates with a 3-fold increase in potency against breast cancer cell lines (MCF-7) compared to non-methoxy analogs .

Q. How can researchers validate the compound’s stability under physiological conditions?

Accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours, analyzed via HPLC, assess degradation kinetics. Mass spectrometry identifies major degradation products, such as demethylated indole or hydrolyzed oxoacetamide derivatives. Stabilizers like cyclodextrins or albumin formulations mitigate hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.